Unveiling the Off-Target Cellular Mechanisms of Canagliflozin: An In-Depth Technical Guide
Unveiling the Off-Target Cellular Mechanisms of Canagliflozin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin, a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of drugs, has demonstrated significant efficacy in the management of type 2 diabetes. Its primary mechanism of action involves the inhibition of glucose reabsorption in the renal proximal tubules, leading to glucosuria and a subsequent lowering of blood glucose levels. However, a growing body of evidence suggests that canagliflozin exerts a range of effects on various cell types that are independent of its SGLT2 inhibitory activity. These "off-target" effects are of considerable interest to the scientific community, as they may contribute to the observed cardiovascular and renal protective benefits of the drug and open new avenues for therapeutic applications. This technical guide provides a comprehensive overview of the core SGLT2-independent cellular effects of canagliflozin, with a focus on its impact on mitochondrial function, cellular energy sensing, and ion homeostasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Core SGLT2-Independent Mechanisms
Canagliflozin's off-target effects are multifaceted, primarily revolving around its ability to interfere with key cellular metabolic and signaling pathways. The most well-documented of these include the inhibition of mitochondrial complex I, activation of AMP-activated protein kinase (AMPK), inhibition of glutamate dehydrogenase, and modulation of intracellular calcium signaling.
Inhibition of Mitochondrial Complex I and Alteration of Cellular Respiration
A significant SGLT2-independent effect of canagliflozin is its direct inhibition of mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase). This action curtails the flow of electrons through the electron transport chain, leading to reduced ATP synthesis and an increase in the cellular AMP/ATP ratio. This effect has been observed in a variety of cell types, including cancer cells and proximal tubule cells.[1][2]
Quantitative Data: Inhibition of Mitochondrial Respiration
| Parameter | Cell Type/System | Canagliflozin Concentration | Observed Effect | Reference |
| IC50 for Complex I-supported respiration | Permeabilized PC3 prostate cancer cells | ~15 µM | Dose-dependent inhibition of oxygen consumption | [3] |
| Oxygen Consumption Rate (OCR) | PC3 cells | 30 µM | Significant reduction in basal and maximal respiration | [3] |
| Mitochondrial ATP production | PC3 cells | 30 µM | Significant decrease | [4] |
| Fluid Transport | Proximal tubule cell monolayers | 25 µM | Inhibition, an effect mimicked by the complex I inhibitor metformin | [1][5][6] |
Experimental Protocol: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function in response to canagliflozin treatment.
Materials:
-
Seahorse XF96 or similar extracellular flux analyzer
-
Seahorse XF cell culture microplates
-
Canagliflozin
-
Cell culture medium
-
Seahorse XF Calibrant
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells (e.g., PC3, C2C12 myotubes) in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of canagliflozin or vehicle control for the desired duration.
-
Assay Preparation: One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.
-
Instrument Calibration: Calibrate the Seahorse XF analyzer with the Seahorse XF Calibrant.
-
Mitochondrial Stress Test: Load the mitochondrial stress test compounds into the injector ports of the sensor cartridge. The typical injection sequence is oligomycin (ATP synthase inhibitor), followed by FCCP (a protonophore that uncouples ATP synthesis from the electron transport chain, inducing maximal respiration), and finally a mixture of rotenone (complex I inhibitor) and antimycin A (complex III inhibitor) to shut down mitochondrial respiration completely.
-
Data Acquisition: Place the cell culture microplate in the Seahorse XF analyzer and initiate the assay protocol. The instrument will measure OCR and extracellular acidification rate (ECAR) in real-time.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathway: Canagliflozin's Impact on Mitochondrial Respiration
Caption: Canagliflozin inhibits mitochondrial complex I, disrupting the electron transport chain and reducing ATP production.
Activation of AMP-Activated Protein Kinase (AMPK)
The increase in the cellular AMP/ATP ratio resulting from mitochondrial inhibition is a primary trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[7][8] Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. This SGLT2-independent activation of AMPK by canagliflozin has been demonstrated in various cell types, including adipocytes, cardiomyocytes, and cancer cells.[8][9]
Quantitative Data: AMPK Activation
| Cell Type | Canagliflozin Concentration | Fold Change in p-AMPK/AMPK | Reference |
| HL-1 Cardiomyocytes | 5 µg/mL | Significantly increased | [8] |
| 3T3-L1 Adipocytes | 10 µM | Significant increase | [9] |
| HepG2 and Caco2 cells | 10 µM and 30 µM | Dose-dependent increase | [10] |
Experimental Protocol: Western Blotting for AMPK Phosphorylation
This protocol describes the detection of phosphorylated AMPK (p-AMPK) as a marker of its activation.
Materials:
-
Cell lysates from canagliflozin-treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry transfer system)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p-AMPKα and total AMPKα (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for p-AMPKα and total AMPKα. The ratio of p-AMPKα to total AMPKα indicates the level of AMPK activation.
Signaling Pathway: AMPK Activation by Canagliflozin
Caption: Canagliflozin-induced mitochondrial dysfunction leads to AMPK activation, shifting cellular metabolism towards energy production.
Inhibition of Glutamate Dehydrogenase
Canagliflozin has been shown to inhibit glutamate dehydrogenase (GDH), a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate.[11][12] This inhibition can disrupt the tricarboxylic acid (TCA) cycle by limiting the anaplerotic entry of glutamine-derived carbons. This effect is particularly relevant in proliferating cells that exhibit a high dependence on glutaminolysis.
Quantitative Data: Inhibition of Glutamate Dehydrogenase
| Parameter | System | Canagliflozin Concentration | Observed Effect | Reference |
| GDH Activity | Mitochondrial enriched fractions of RPTEC/TERT1 cells | Clinically relevant concentrations | Significant inhibition | [11][12] |
| Cell Viability | Proliferating RPTEC/TERT1 cells | Low concentrations | Cytotoxicity | [11][12] |
Experimental Protocol: Glutamate Dehydrogenase Activity Assay
This protocol outlines a colorimetric assay to measure GDH activity.
Materials:
-
Mitochondrial fractions isolated from cells
-
Assay buffer
-
GDH developer
-
Glutamate solution
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare mitochondrial lysates from control and canagliflozin-treated cells.
-
Reaction Setup: In a 96-well plate, add the sample, positive controls, and standards.
-
Reaction Initiation: Prepare a reaction mix containing assay buffer, GDH developer, and glutamate. Add the reaction mix to each well.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the optical density (OD) at 450 nm at an initial time point (A0) and after a specific incubation period (e.g., 30 minutes to 2 hours) (A1).
-
Calculation: The GDH activity is proportional to the change in OD over time (A1 - A0).
Modulation of Intracellular Calcium Signaling
Canagliflozin has been reported to influence intracellular calcium ([Ca2+]i) homeostasis in various cell types, including vascular smooth muscle cells and cardiac fibroblasts.[13] The precise mechanisms are still under investigation but may involve interactions with calcium channels and transporters.
Quantitative Data: Effects on Calcium Signaling
| Cell Type | Condition | Canagliflozin Treatment | Observed Effect | Reference |
| Human Cardiac Fibroblasts | High glucose | 100 nM | Ameliorated disrupted Ca2+ homeostasis | [13] |
Experimental Protocol: Measurement of Intracellular Calcium with Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca2+]i.
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope or plate reader with dual-excitation capabilities
Procedure:
-
Cell Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (to aid in dye solubilization) in HBS for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with HBS to remove extracellular dye.
-
De-esterification: Allow 15-30 minutes for intracellular esterases to cleave the AM ester group, trapping the Fura-2 dye inside the cells.
-
Imaging/Measurement: Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-free) and measure the emission at ~510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Changes in this ratio upon treatment with canagliflozin indicate a modulation of [Ca2+]i.
Conclusion
The SGLT2-independent effects of canagliflozin represent a paradigm shift in our understanding of this class of antidiabetic drugs. Its ability to target fundamental cellular processes such as mitochondrial respiration, energy sensing, and ion homeostasis provides a plausible mechanistic basis for its observed clinical benefits beyond glycemic control. The detailed data and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further elucidate these off-target mechanisms and explore their therapeutic potential in a broader range of diseases. A thorough understanding of these SGLT2-independent actions is crucial for optimizing the clinical use of canagliflozin and for the development of next-generation therapies with improved efficacy and safety profiles.
References
- 1. SGLT2-independent effects of canagliflozin on NHE3 and mitochondrial complex I activity inhibit proximal tubule fluid transport and albumin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SGLT2 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. weiszlab.pitt.edu [weiszlab.pitt.edu]
- 7. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canagliflozin Attenuates Lipotoxicity in Cardiomyocytes by Inhibiting Inflammation and Ferroptosis through Activating AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Canagliflozin mediated dual inhibition of mitochondrial glutamate dehydrogenase and complex I: an off-target adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The SGLT2 inhibitor canagliflozin attenuates mitochondrial oxidative stress and alterations of calcium handling induced by high glucose in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
